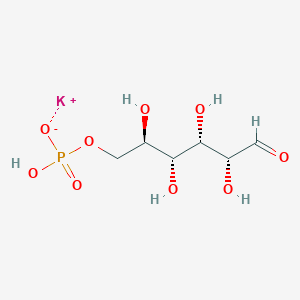
D-Glucose 6-phosphate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose 6-phosphate potassium salt: is a derivative of glucose, a simple sugar that plays a crucial role in cellular metabolism. This compound is formed when glucose is phosphorylated by enzymes such as hexokinase or glucokinase. It is an important intermediate in both the glycolysis and pentose phosphate pathways, which are essential for energy production and biosynthesis in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose 6-phosphate potassium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase. The reaction typically involves glucose and adenosine triphosphate (ATP) in the presence of these enzymes, resulting in the formation of D-Glucose 6-phosphate and adenosine diphosphate (ADP). The potassium salt form is obtained by neutralizing the resulting D-Glucose 6-phosphate with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes required for the phosphorylation of glucose, thereby increasing the yield of D-Glucose 6-phosphate. The product is then purified and converted to its potassium salt form .
Chemical Reactions Analysis
Types of Reactions:
Isomerization: It can be isomerized to fructose 6-phosphate by the enzyme phosphoglucose isomerase during glycolysis.
Hydrolysis: D-Glucose 6-phosphate can be hydrolyzed to glucose and inorganic phosphate by the enzyme glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.
Isomerization: Phosphoglucose isomerase.
Hydrolysis: Glucose-6-phosphatase.
Major Products:
Oxidation: 6-Phosphoglucono-δ-lactone.
Isomerization: Fructose 6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
Scientific Research Applications
Chemistry: D-Glucose 6-phosphate potassium salt is used as a substrate in enzymatic assays to study the activity of enzymes such as glucose-6-phosphate dehydrogenase and phosphoglucose isomerase .
Biology: In biological research, it is used to investigate metabolic pathways, particularly glycolysis and the pentose phosphate pathway. It is also used to study the regulation of glucose metabolism in various cell types .
Medicine: this compound is used in medical research to understand metabolic disorders such as diabetes and glycogen storage diseases. It is also used to study the role of glucose metabolism in cancer cells .
Industry: In the food industry, it is used as a food additive and a precursor for the synthesis of other biochemicals. It is also used in the production of biofuels and biodegradable plastics .
Mechanism of Action
D-Glucose 6-phosphate potassium salt exerts its effects primarily through its role in cellular metabolism. It is a key intermediate in glycolysis, where it is converted to fructose 6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-δ-lactone, which is further metabolized to generate NADPH and ribose-5-phosphate . These pathways are crucial for energy production, biosynthesis, and the maintenance of redox balance in cells .
Comparison with Similar Compounds
D-Glucose 1-phosphate: An isomer of D-Glucose 6-phosphate, involved in glycogen metabolism.
Fructose 6-phosphate: An isomer formed during glycolysis.
6-Phosphoglucono-δ-lactone: A product of the oxidation of D-Glucose 6-phosphate in the pentose phosphate pathway.
Uniqueness: D-Glucose 6-phosphate potassium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical regulator of cellular metabolism and a key player in maintaining cellular energy balance and redox homeostasis .
Properties
Molecular Formula |
C6H12KO9P |
|---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
potassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
GYYVAXGNABGNGI-BTVCFUMJSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)[O-].[K+] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)




![3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)


